3-苯基-2-丙炔-1-胺盐酸盐

描述

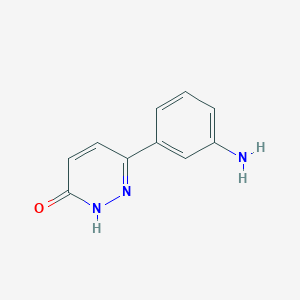

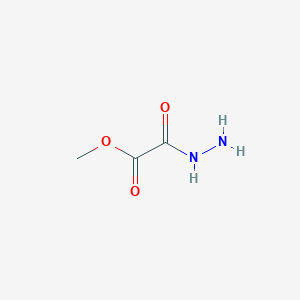

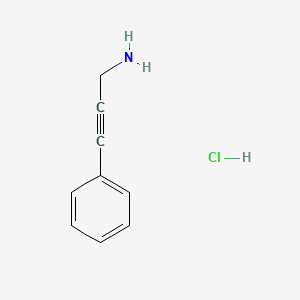

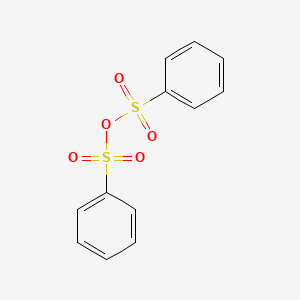

3-Phenyl-2-propyn-1-amine hydrochloride is an organic compound with the empirical formula C9H10ClN . It is also known as 3-Phenylpropargylamine hydrochloride . It is used as a dopamine β-hydroxylase inhibitor .

Synthesis Analysis

The synthesis of 3-Phenyl-2-propyn-1-amine hydrochloride involves two stages . In the first stage, (3-phenyl-prop-2-ynyl)-carbamic acid tert-butyl ester reacts with hydrogen chloride in tetrahydrofuran . In the second stage, the product is reacted with water and sodium hydroxide in tetrahydrofuran .Molecular Structure Analysis

The molecular weight of 3-Phenyl-2-propyn-1-amine hydrochloride is 167.64 . The SMILES string representation of the molecule is Cl.NCC#Cc1ccccc1 .Chemical Reactions Analysis

3-Phenyl-2-propyn-1-amine hydrochloride has been used in the creation of 2D perovskites for high-performance perovskite solar cells . The compound was added to the formamidinium tin iodide (FASnI3) perovskite film, resulting in polycrystalline materials with larger, more oriented crystals .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 222-226 °C . It should be stored at a temperature of 2-8°C .科学研究应用

C9H10ClN C_9H_{10}ClN C9H10ClN

, serves as a versatile building block in various fields of research .Lead-Free Perovskite Solar Cells

A recent application in renewable energy is the use of 3-Phenyl-2-propyn-1-amine hydrochloride in the development of lead-free perovskite solar cells . Researchers have found that adding this compound to formamidinium tin iodide perovskite films can improve the efficiency and stability of solar cells. It helps to create larger, more oriented crystals within the film, enhancing the overall performance of the solar cells.

Self-Healing Materials

The addition of 3-Phenyl-2-propyn-1-amine hydrochloride to certain materials can impart self-healing properties . In the context of solar cells, this means that the efficiency of the cells can be recovered after degradation by placing them in an inert atmosphere. This property is highly beneficial for extending the lifespan of devices and reducing maintenance costs.

作用机制

Target of Action

The primary target of 3-Phenyl-2-propyn-1-amine hydrochloride is Dopamine β-hydroxylase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine from dopamine.

Mode of Action

3-Phenyl-2-propyn-1-amine hydrochloride acts as an inhibitor of Dopamine β-hydroxylase . By inhibiting this enzyme, it interferes with the conversion of dopamine to norepinephrine, thereby affecting the levels of these neurotransmitters in the body.

Action Environment

The action, efficacy, and stability of 3-Phenyl-2-propyn-1-amine hydrochloride can be influenced by various environmental factors. For instance, the compound has been used in the creation of 2D perovskites for perovskite solar cells, demonstrating efficient and stable performance . Moreover, these solar cells showed a self-healing capability when placed in an inert atmosphere . .

安全和危害

未来方向

Research has shown that 3-Phenyl-2-propyn-1-amine hydrochloride can be used in the creation of high-performance perovskite solar cells . The addition of the compound to the perovskite film resulted in superior crystallinity and passivated trap states, leading to enhanced charge transport and suppressed charge carrier recombination . This suggests potential future applications in the field of sustainable energy.

属性

IUPAC Name |

3-phenylprop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,8,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXMJZCFMAEDRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474700 | |

| Record name | 3-Phenyl-2-propyn-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-2-propyn-1-amine hydrochloride | |

CAS RN |

30011-36-0 | |

| Record name | 3-Phenyl-2-propyn-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylprop-2-yn-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)